What are the chemical and physical properties of Humulene epoxide II?
What are the chemical and physical properties of Humulene epoxide II?
Introduction: Humulene (B1216466) epoxide II is an oxygenated sesquiterpene derived from α-humulene, a common compound found in the essential oils of plants such as hops (Humulus lupulus) and Zingiber officinale (ginger). As a naturally occurring epoxide, it contributes to the aromatic profile of various plants and is of interest to the flavor, fragrance, and brewing industries.[1] Furthermore, emerging research into its biological activities, including potential anti-inflammatory and cytotoxic effects, has positioned Humulene epoxide II as a compound of interest for pharmacological and drug development studies.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and known biological activities to support ongoing research efforts.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Humulene epoxide II are summarized below. These properties are essential for its identification, handling, and application in experimental settings.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1][3] |
| Molecular Weight | 220.35 g/mol | [1][3] |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | [1] |
| CAS Number | 19888-34-7 | [1] |
| Synonyms | Humulene 6,7-epoxide, Humulene II epoxide, (-)-Humulene epoxide II | [3] |
| Exact Mass | 220.182715385 Da | [1] |
Table 2: Physical and Chemical Constants
| Property | Value | Conditions | Source |
| Physical Appearance | Colorless to pale yellow clear liquid/oil | Ambient | [2][4] |
| Boiling Point | 285.0 - 286.0 °C | at 760.00 mm Hg | [3] |
| Melting Point | 168 - 169.5 °C | [2] | |
| Density (Predicted) | 0.907 ± 0.06 g/cm³ | [2] | |
| Water Solubility | 0.62 mg/L (estimated) | at 25 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone, alcohol | [4][5] | |
| logP (o/w) | 3.8 - 4.514 (estimated) | [1][3] | |
| Flash Point | 123.33 °C (254.00 °F) | TCC | [4] |
Spectral Data
Detailed spectral data are crucial for the unambiguous identification and structural elucidation of Humulene epoxide II.
Table 3: ¹³C-NMR Spectral Data
(Solvent: C₆D₆, Frequency: 176 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) | Source |
| 1 | 40.59 | [6] |
| 2 | 125.76 | [1] |
| 3 | 132.01 | [1] |
| 4 | 41.52 | [1] |
| 5 | 23.36 | [1] |
| 6 | 61.23 | [1] |
| 7 | 62.51 | [1] |
| 8 | 43.02 | [1] |
| 9 | 122.94 | [1] |
| 10 | 142.64 | [1] |
| 11 | 36.47 | [1] |
| 12 | 29.06 | [1] |
| 13 | 25.83 | [1] |
| 14 | 17.49 | [1] |
| 15 | 15.06 | [1] |
Table 4: ¹H-NMR Spectral Data
(Solvent: C₆D₆, Frequency: 700 MHz)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Source |
| 1β | 1.87 | dd, J = 13.6, 9.0 | [6] |
| 1α | 1.77 | br dd, J = 13.7, 5.9 | [6] |
| 2 | 5.37 | ddd, J = 15.9, 9.0, 5.9 | [1] |
| 3 | 5.24 | d, J = 15.8 | [1] |
| 6 | 2.39 | dd, J = 10.5, 5.4 | [1] |
| 8 | 2.47 / 1.69 | dd, J = 12.5, 5.4 / dd, J = 12.5, 10.5 | [1] |
| 9 | 5.12 | ddd, J = 15.9, 10.1, 5.3 | [1] |
| 10 | 4.96 | d, J = 16.0 | [1] |
| 12 | 0.98 | s | [1] |
| 13 | 1.01 | s | [1] |
| 14 | 1.13 | br s | [1] |
| 15 | 1.34 | br s | [1] |
Table 5: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Technique | Key Data Points | Source |
| Mass Spectrometry (GC-MS, EI) | Molecular Ion (M⁺): m/z 220Base Peak: m/z 109Other Prominent Fragments: m/z 67, 96 | [1] |
| Infrared (IR) Spectroscopy | Epoxide C-O Stretch: ~1250-1200 cm⁻¹Alkene C-H Stretch: 3100-3000 cm⁻¹Aliphatic C-H Stretch: < 3000 cm⁻¹ | [1][7] |
Experimental Protocols
This section details generalized methodologies for the synthesis, purification, and analysis of Humulene epoxide II, derived from standard organic chemistry practices.
Synthesis: Epoxidation of α-Humulene
The most common method for synthesizing Humulene epoxide II is through the epoxidation of its precursor, α-humulene, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[8] This reaction is stereospecific, with the epoxide forming on the same face of the double bond.[8]
Protocol:
-
Dissolution: Dissolve α-humulene in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice-water bath to 0 °C to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane to the stirred α-humulene solution. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the α-humulene spot and the appearance of new, more polar spots corresponding to the epoxide isomers.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃) to neutralize the acidic byproduct (m-chlorobenzoic acid) and destroy excess peroxyacid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of humulene epoxide isomers.
Purification: Flash Column Chromatography
The crude product from the synthesis contains a mixture of epoxide isomers (I, II, and III). These can be separated using flash column chromatography on silica (B1680970) gel.[9][10]
Protocol:
-
Column Packing: Prepare a glass column with a slurry of silica gel 60 in a non-polar solvent system (e.g., n-hexane or petroleum ether).[10]
-
Sample Loading: Dissolve the crude epoxide mixture in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.[9]
-
Fraction Collection: Collect the eluate in sequential fractions using test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing pure Humulene epoxide II. Fractions with similar TLC profiles are combined.
-
Solvent Evaporation: Remove the solvent from the combined, pure fractions under reduced pressure to obtain purified Humulene epoxide II as an oil.[9]
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of sesquiterpenes and their derivatives in complex mixtures like essential oils.
Protocol:
-
Sample Preparation: Dilute the purified compound or essential oil sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration (e.g., 1:15 v/v).[11]
-
GC System: Utilize a gas chromatograph equipped with a capillary column suitable for terpene analysis, such as a DB-5MS or CP-Wax 52 CB (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[2][11][12][13]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, typically set to a temperature of 230-260 °C in splitless or split mode.[2][11]
-
Oven Program: Employ a temperature program to separate the components. A typical program might start at 45-70 °C, hold for a few minutes, then ramp up at a rate of 2-10 °C/min to a final temperature of 230-250 °C.[2][11]
-
MS Detection: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Set the detector to scan a mass range of m/z 40–380.[2][11]
-
Identification: Identify Humulene epoxide II by comparing its retention time and mass spectrum with that of an authentic standard or by matching its mass spectrum with established libraries (e.g., NIST).[11]
Biological Activity and Signaling Pathways
While the parent compound, α-humulene, has been studied for its anti-inflammatory and anti-cancer properties, research specifically detailing the molecular mechanisms and signaling pathways of Humulene epoxide II is limited.[14][15]
Cytotoxic Activity: Humulene epoxide II has been identified as a cytotoxic agent against several human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (chronic myelogenous leukemia).[5] However, the specific signaling pathways through which it induces cell death in these lines have not yet been fully elucidated in the available literature.
Research Outlook: The known anti-inflammatory mechanisms of α-humulene involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and modulation of the NF-κB signaling pathway.[9] Given the structural similarity, it is plausible that Humulene epoxide II may interact with similar inflammatory pathways. Future research should focus on investigating whether Humulene epoxide II modulates these or other key signaling cascades, such as the PI3K/Akt or MAPK pathways, which are often implicated in both inflammation and cancer progression.[16] Such studies are critical to understanding its therapeutic potential.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of Humulene epoxide II.
Caption: Workflow for Humulene Epoxide II preparation and analysis.
References
- 1. Buy Humulene epoxide II | 19888-34-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Humulene epoxide II | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. media.neliti.com [media.neliti.com]
- 13. spectrabase.com [spectrabase.com]
- 14. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
